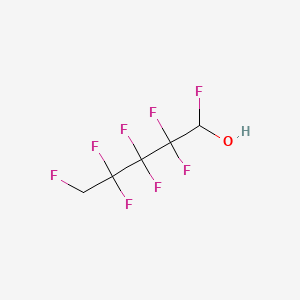
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol is a fluorinated alcohol with the molecular formula C5H4F8O and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of eight fluorine atoms, making it highly fluorinated. It is also known by other names such as 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol can be synthesized through various methods. One common method involves the fluorination of pentanol derivatives. The reaction typically requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups such as alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol has several applications in scientific research:
Chemistry: It is used as a cosurfactant in the synthesis of nanocrystals, such as silver and silver iodide nanocrystals.
Biology: The compound’s unique properties make it useful in various biological studies, including the study of fluorinated compounds’ interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its fluorinated nature.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,4,4,5-Octafluoropentan-1-ol is primarily related to its highly fluorinated structure. The presence of multiple fluorine atoms imparts unique properties such as high electronegativity and chemical stability. These properties enable the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways and signal transduction processes due to its ability to form strong hydrogen bonds and interact with hydrophobic regions of biomolecules.
Comparaison Avec Des Composés Similaires
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol can be compared with other similar fluorinated alcohols:
1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Similar in structure but differs in the position of the hydroxyl group.
1,1,5-Trihydrooctafluoropentan-1-ol: Another fluorinated alcohol with a different arrangement of hydrogen and fluorine atoms.
2,2,3,3,4,4,5,5-Octafluoropentanol: A closely related compound with similar properties but different applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
1513-96-8 |
|---|---|
Formule moléculaire |
C5H4F8O |
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c6-1-3(8,9)5(12,13)4(10,11)2(7)14/h2,14H,1H2 |
Clé InChI |
DDRFQQVDRIEKDV-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(O)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















